BenchChemオンラインストアへようこそ!

Advair

Asthma FEV1 Combination Therapy

Advair (fluticasone propionate/salmeterol) fixed-dose combination powder leverages fluticasone's exceptionally high lipophilicity (300-fold > budesonide) for prolonged pulmonary retention and near-zero systemic bioavailability (<1%), paired with salmeterol's extreme β2-selectivity (1000-fold over β1). Stringent FDA bioequivalence standards and batch-to-batch RLD variability create a high barrier to generic interchangeability, making authentic reference-standard material critical for formulation R&D, bioequivalence studies, and analytical method validation. Source verified high-purity mixture from trusted B2B suppliers.

Molecular Formula C50H68F3NO9S
Molecular Weight 916.1 g/mol
CAS No. 136112-01-1
Cat. No. B610793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdvair
CAS136112-01-1
SynonymsSeretide;  Fluticasone/Salmeterol;  Advair;  Adoair; 
Molecular FormulaC50H68F3NO9S
Molecular Weight916.1 g/mol
Structural Identifiers
InChIInChI=1S/C25H31F3O5S.C25H37NO4/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4;27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3;3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t13-,15+,16+,18+,19+,22+,23+,24+,25+;/m1./s1
InChIKeyYYAZJTUGSQOFHG-RZFXJYHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Advair (Fluticasone Propionate/Salmeterol) Overview: Fixed-Dose ICS/LABA Combination


Advair is a fixed-dose combination inhalation powder containing the inhaled corticosteroid (ICS) fluticasone propionate and the long-acting beta2-adrenergic agonist (LABA) salmeterol, indicated for the twice-daily maintenance treatment of asthma and COPD [1]. It is supplied as a dry powder inhaler (Diskus) with three available strengths: 100/50 mcg, 250/50 mcg, and 500/50 mcg (fluticasone/salmeterol) [1]. The combination targets both airway inflammation (via fluticasone) and bronchoconstriction (via salmeterol) to provide comprehensive disease control [1].

Why Advair's Clinical and Physicochemical Profile Precludes Simple Generic Substitution


Advair's therapeutic effect relies on the interplay between its two active pharmaceutical ingredients (APIs) and its delivery device, the Diskus. Fluticasone propionate is exceptionally lipophilic, leading to prolonged pulmonary retention and a high topical-to-systemic activity ratio, which is not easily replicated [1]. Salmeterol's extreme β2-selectivity (1000-fold over β1) is also a product-specific attribute [2]. Furthermore, the FDA has established stringent bioequivalence requirements for this complex drug-device combination due to batch-to-batch variability of the reference listed drug (RLD) [3]. These factors create a high barrier for demonstrating interchangeability, leading to years of delayed generic entry and a landscape where even approved generics have not demonstrated equivalence to Advair in all clinical scenarios [3].

Quantitative Evidence: Advair (Fluticasone Propionate/Salmeterol) vs. Key Comparators


Comparative Efficacy: Advair vs. Fluticasone Propionate Monotherapy

In a double-blind randomized trial in patients with moderate-to-severe asthma, Advair (fluticasone propionate/salmeterol) demonstrated superior lung function improvement compared to the same dose of fluticasone propionate alone [1].

Asthma FEV1 Combination Therapy

Comparative Safety: Advair's Non-Inferior Safety Profile vs. Fluticasone Propionate Monotherapy

In the large-scale, post-marketing AUSTRI safety study, Advair was shown to be non-inferior to fluticasone propionate monotherapy for the risk of serious asthma-related events [1].

Asthma Safety LABA

Comparative Receptor Pharmacology: Fluticasone Propionate's Glucocorticoid Receptor Binding Affinity vs. Other ICS

Fluticasone propionate exhibits a significantly higher binding affinity for the human glucocorticoid receptor compared to other commonly used inhaled corticosteroids like budesonide and beclomethasone-17-monopropionate (17-BMP) [1].

Glucocorticoid Receptor Binding Affinity Inhaled Corticosteroid

Comparative Physicochemistry: Fluticasone Propionate's High Lipophilicity and Pulmonary Residence Time

Fluticasone propionate is markedly more lipophilic than other ICS, a property linked to its prolonged retention in pulmonary tissue and a lower potential for systemic effects [REFS-1, REFS-2].

Pharmacokinetics Lipophilicity Pulmonary Residence

Real-World Comparative Effectiveness: Advair (FP/SAL) vs. Budesonide/Formoterol (BUD/FOR)

A retrospective US database analysis comparing real-world outcomes found a trend toward fewer exacerbations with fluticasone propionate/salmeterol (FP/SAL) compared to budesonide/formoterol (BUD/FOR) [1]. A separate large retrospective analysis also found FP/SAL to be associated with greater medication adherence [2].

Real-World Evidence Asthma Control Comparative Effectiveness

Key Application Scenarios for Advair (Fluticasone Propionate/Salmeterol) Based on Quantitative Evidence


Optimizing Initial Maintenance Therapy for Moderate-to-Severe Asthma

Advair is specifically indicated for patients with asthma not adequately controlled on an ICS alone [1]. The quantitative evidence of superior FEV1 improvement over fluticasone monotherapy supports its use as a step-up option for patients requiring both anti-inflammatory and bronchodilator therapy [2].

Ensuring Long-Term Safety in a High-Risk Asthma Population

The AUSTRI trial provides direct evidence of Advair's non-inferior safety profile regarding serious asthma-related events when compared to fluticasone propionate monotherapy (HR 1.029, 95% CI 0.638-1.662) [3]. This data is critical for reassuring clinicians and patients when escalating therapy to include a LABA.

Minimizing Systemic Corticosteroid Exposure in Asthma and COPD

The exceptionally high lipophilicity of fluticasone propionate (300-fold more than budesonide) leads to prolonged pulmonary retention and a lower systemic bioavailability (<1% oral), minimizing the potential for systemic corticosteroid side effects [REFS-4, REFS-5]. This is a key differentiator for long-term disease management.

Achieving Better Real-World Adherence Compared to Other ICS/LABA

Real-world evidence indicates that fluticasone propionate/salmeterol is associated with greater medication adherence compared to budesonide/formoterol, a critical factor for achieving and maintaining asthma control in a clinical setting [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Advair

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.